molecular formula C14H13BrClN3O3 B4364579 3-{[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}-4-chlorobenzoic acid

3-{[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}-4-chlorobenzoic acid

Cat. No. B4364579
M. Wt: 386.63 g/mol
InChI Key: MIUMRDKIJYXPMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}-4-chlorobenzoic acid is a chemical compound with the molecular formula C16H14BrClN4O3. It is also known as BAY 43-9006 or Sorafenib. This compound has been extensively studied for its potential applications in cancer treatment and research.

Mechanism of Action

3-{[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}-4-chlorobenzoic acid inhibits the activity of several protein kinases that are involved in the growth and survival of cancer cells. It inhibits the activity of RAF kinase, which is involved in the MAPK/ERK signaling pathway. It also inhibits the activity of VEGFR-2 and VEGFR-3, which are involved in the VEGF signaling pathway. By inhibiting these protein kinases, 3-{[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}-4-chlorobenzoic acid can prevent the growth and survival of cancer cells.
Biochemical and Physiological Effects:
3-{[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}-4-chlorobenzoic acid has several biochemical and physiological effects. It inhibits the activity of several protein kinases, which can prevent the growth and survival of cancer cells. It also inhibits the formation of new blood vessels, which can prevent the growth and spread of cancer cells. This compound has been shown to have anti-tumor activity in several types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer.

Advantages and Limitations for Lab Experiments

3-{[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}-4-chlorobenzoic acid has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied for its potential applications in cancer treatment and research. This means that there is a lot of information available on its mechanism of action, biochemical and physiological effects, and potential applications. One limitation is that it is a relatively complex compound, which can make it difficult to synthesize and study in the lab.

Future Directions

There are several future directions for the study of 3-{[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}-4-chlorobenzoic acid. One direction is the development of new analogs and derivatives of this compound with improved activity and selectivity. Another direction is the study of this compound in combination with other anti-cancer agents to enhance its activity. Additionally, the use of this compound in combination with immunotherapy may also be a promising direction for future research. Finally, the study of the mechanism of action of this compound in more detail may lead to the development of new therapeutic strategies for cancer treatment.

Scientific Research Applications

3-{[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}-4-chlorobenzoic acid has been extensively studied for its potential applications in cancer treatment and research. It has been shown to inhibit the activity of several protein kinases that are involved in the growth and survival of cancer cells. This compound has been approved by the FDA for the treatment of advanced renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer.

properties

IUPAC Name

3-[[3-(4-bromopyrazol-1-yl)-2-methylpropanoyl]amino]-4-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrClN3O3/c1-8(6-19-7-10(15)5-17-19)13(20)18-12-4-9(14(21)22)2-3-11(12)16/h2-5,7-8H,6H2,1H3,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUMRDKIJYXPMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=C(C=N1)Br)C(=O)NC2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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